molecular formula C15H13Cl2NO B11170573 2,5-dichloro-N-ethyl-N-phenylbenzamide

2,5-dichloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11170573
M. Wt: 294.2 g/mol
InChI Key: ZCAOJAHISYGKII-UHFFFAOYSA-N
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Description

2,5-dichloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H13Cl2NO and a molecular weight of 294.17582 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, along with an ethyl and phenyl group attached to the amide nitrogen. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-ethyl-N-phenyl-2,5-diaminobenzamide.

    Reduction: Formation of N-ethyl-N-phenylbenzylamine.

    Oxidation: Formation of 2,5-dichlorobenzoic acid.

Scientific Research Applications

2,5-dichloro-N-ethyl-N-phenylbenzamide is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-ethyl-N-phenylbenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,5-dichloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-10-11(16)8-9-14(13)17/h3-10H,2H2,1H3

InChI Key

ZCAOJAHISYGKII-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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